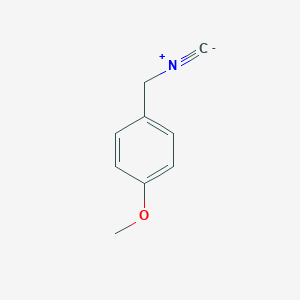

1-(Isocyanomethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJSVUSIHPSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332313 | |

| Record name | 4-Methoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-58-6 | |

| Record name | 4-Methoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1197-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Isocyanomethyl 4 Methoxybenzene

Established Synthetic Pathways for Arylmethyl Isocyanides

The most common method for preparing arylmethyl isocyanides involves a two-step process: the formylation of a primary amine followed by the dehydration of the resulting formamide (B127407). researchgate.net

The dehydration of N-(4-methoxybenzyl)formamide is a key step in producing 1-(isocyanomethyl)-4-methoxybenzene.

A widely employed method for the dehydration of N-substituted formamides utilizes phosphorus oxychloride (POCl₃) in combination with a tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270). researchgate.netnih.gov This reaction is typically performed in a solvent, with dichloromethane (B109758) (DCM) often being the preferred choice due to the poor solubility of formamides in many other organic solvents. nih.gov The reaction can be conducted at temperatures as low as -50°C, depending on the formamide's reactivity. nih.gov The workup procedure requires careful hydrolysis to remove any excess dehydrating agent while maintaining a basic pH to prevent the hydrolysis of the isocyanide product. nih.gov

Research has shown that a range of N-aryl and N-alkyl substituted formamides can be converted into their corresponding isonitriles in good to excellent yields (45-98%) using this method. nih.gov The reaction is effective for N-Aryl substrates with either electron-withdrawing or electron-donating groups on the benzene (B151609) ring. nih.gov

Table 1: Effect of Solvent on the Dehydration of N-(3-bromophenyl)formamide with POCl₃ and Triethylamine

| Solvent | Yield (%) | Time |

|---|---|---|

| Tetrahydrofuran (THF) | 72 | 1 h |

| Diethyl ether | 37 | 30 min |

| Toluene | 15 | 40 min |

| Acetonitrile | 56 | 1 h |

| Dichloromethane (DCM) | 94 | 25 min |

| Solvent-free | 98 | 5 min |

Data sourced from a study on the dehydration of a model formamide, indicating general solvent effects for this reaction type. nih.gov

The dehydration of a formamide using phosphorus oxychloride and a base like pyridine or triethylamine proceeds through a specific mechanistic pathway. vedantu.comuniupo.it The oxygen atom of the formamide's carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. vedantu.com This initial step is followed by the elimination of a proton from the nitrogen atom, facilitated by the base, and the subsequent loss of a dichlorophosphate (B8581778) group and a chloride ion, resulting in the formation of the isocyanide triple bond. vedantu.comuniupo.it The base plays a crucial role as a neutralizing agent, which facilitates the formation of the isocyanide group and maintains a neutral pH in the reaction medium. uniupo.it

While the POCl₃ method is prevalent, other reagents have been developed for the dehydration of formamides. nih.gov These include phosgene, diphosgene (trichloromethyl chloroformate), and tosyl chloride (p-TsCl). nih.govnih.gov Tosyl chloride, in particular, has been highlighted as a valuable alternative to phosphorus-based reagents due to its strong dehydrating capabilities. nih.gov Other reported methods include the use of triphenylphosphine (B44618) and molecular iodine, which can produce isocyanides under mild, ambient conditions. organic-chemistry.org For certain substrates, particularly non-sterically demanding aliphatic formamides, p-TsCl is considered a greener option as it is less toxic and results in a lower E-factor (a measure of waste produced) compared to POCl₃. rsc.org

Another approach involves the reaction of difluorocarbene, generated in situ, with primary amines to yield isocyanides. organic-chemistry.org Additionally, electrochemical methods for preparing isocyanides from aminotetrazole derivatives have been developed, offering a broad tolerance for various functional groups. organic-chemistry.org

Dehydration of N-(4-methoxybenzyl)formamide

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for isocyanide synthesis.

A significant advancement in green synthesis is the use of micellar conditions for the dehydration of N-formamides in water at room temperature. uniupo.it This approach replaces hazardous reagents and solvents like phosphorus oxychloride, triethylamine, and dichloromethane with more environmentally benign alternatives such as p-toluenesulfonyl chloride (tosyl chloride) and sodium hydrogen carbonate in an aqueous medium containing a surfactant like TPGS-750-M. uniupo.it

This micellar catalysis method has been successfully applied to the synthesis of various aliphatic isocyanides. uniupo.it For the synthesis of aryl isocyanides, such as p-methoxyphenyl isocyanide, the use of tosyl chloride in micellar conditions has been shown to be effective, although it may result in lower yields compared to reactions with stronger dehydrating agents like POCl₃. uniupo.it This is because the dehydration with tosyl chloride is more favorable for formamides bearing electron-donating groups on the aromatic ring. uniupo.it

Solvent-Free or Aqueous Media Syntheses

The quest for greener chemical processes has spurred the investigation of synthetic methods that minimize or eliminate the use of conventional organic solvents. For the synthesis of isocyanides like this compound, both solvent-free and aqueous-based approaches have shown promise.

Solvent-Free Synthesis:

A notable solvent-free approach involves the dehydration of N-substituted formamides using phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N), where triethylamine itself can act as the solvent. mdpi.com This method offers rapid reaction times, often completing within minutes, and provides high yields of the isocyanide product. mdpi.com The absence of a co-solvent simplifies the work-up procedure and reduces chemical waste. For the synthesis of this compound, the reaction would proceed as follows:

N-(4-methoxybenzyl)formamide + POCl₃ + Et₃N → this compound + Et₃N·HCl + (Et₃N)₂·HPO₃Cl

Mechanochemical methods, such as ball milling, also present a viable solvent-free alternative. nih.gov This technique uses mechanical force to initiate chemical reactions, often resulting in high yields and reduced reaction times without the need for bulk solvents. nih.gov While a specific application to this compound is not extensively documented, the mechanochemical synthesis of other isocyanides has been successfully demonstrated using p-toluenesulfonyl chloride (TsCl) and a solid base like sodium carbonate. nih.gov

Aqueous Media Syntheses:

Performing organic reactions in water is highly desirable from an environmental perspective. Researchers have developed methods for the synthesis of isocyanides in water under micellar conditions. rsc.org This approach utilizes surfactants to create micelles that can solubilize the organic reactants, allowing the reaction to proceed in an aqueous environment.

For instance, the dehydration of N-formamides can be carried out in water using p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as a base, with a surfactant like TPGS-750-M to facilitate micelle formation. researchgate.net This method replaces hazardous reagents like phosphorus oxychloride and volatile organic solvents like dichloromethane with more environmentally friendly alternatives. rsc.org

A hypothetical reaction for this compound in an aqueous micellar system is presented below:

| Reactant/Reagent | Role | Environmental Consideration |

| N-(4-methoxybenzyl)formamide | Starting Material | Precursor to the final product. |

| p-Toluenesulfonyl Chloride | Dehydrating Agent | A common, effective dehydrating agent. |

| Sodium Hydrogen Carbonate | Base | A mild and environmentally benign base. |

| Water | Solvent | The greenest solvent. |

| Surfactant (e.g., TPGS-750-M) | Phase-Transfer Catalyst | Enables the reaction in water. |

This aqueous approach not only enhances the safety profile of the synthesis but also simplifies product isolation, as many of the byproducts are water-soluble. researchgate.net

Atom Economy and Environmental Factor (E-factor) Considerations in Synthesis

Evaluating the sustainability of a chemical synthesis requires quantitative metrics. Atom economy and the E-factor are two of the most widely used green chemistry metrics.

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. mdpi.com The calculation is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from N-(4-methoxybenzyl)formamide using a common dehydrating agent like phosphorus oxychloride and triethylamine, the atom economy can be calculated. The balanced equation is crucial for this assessment.

C₉H₁₁NO₂ + POCl₃ + 2 Et₃N → C₉H₉NO + H₃PO₃ + 2 Et₃N·HCl

Let's analyze the atom economy for this reaction:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₉H₉NO | 147.18 | Product |

| N-(4-methoxybenzyl)formamide | C₉H₁₁NO₂ | 165.19 | Reactant |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reactant |

| Triethylamine | C₆H₁₅N | 101.19 | Reactant (Base) |

Atom Economy Calculation:

Sum of MW of Reactants = 165.19 + 153.33 + 2 * 101.19 = 520.9 Percent Atom Economy = (147.18 / 520.9) x 100 ≈ 28.25%

This relatively low atom economy highlights that a significant portion of the reactant atoms end up as byproducts (waste).

Environmental Factor (E-factor):

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated per unit of product. rsc.org

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes byproducts, unreacted starting materials, and solvent losses. An ideal E-factor is 0. The lower the E-factor, the greener the process.

For the synthesis of isocyanides, the E-factor can vary significantly depending on the chosen method. A comparison of E-factors for the synthesis of an exemplary isocyanide, phenylethyl isocyanide, using a traditional method versus a greener aqueous method demonstrates this difference. researchgate.net

| Synthetic Method | Reactants | Solvents | Product Yield | E-factor |

| Traditional (POCl₃, Pyridine) | N-(2-phenylethyl)formamide, Pyridine, POCl₃ | Dichloromethane | ~40-60% | 23.3 |

| Aqueous Micellar (TsCl, NaHCO₃) | N-formamide, TsCl, NaHCO₃ | Water, TPGS-750-M | ~70-90% | 3.7 - 7.4 |

Data adapted from a study on the synthesis of various isocyanides. researchgate.net

The significantly lower E-factor for the aqueous micellar method underscores its environmental advantages. researchgate.net This is primarily due to the elimination of organic solvents and the use of more benign reagents, leading to a substantial reduction in waste generation. Applying such greener methodologies to the synthesis of this compound would be expected to yield similar improvements in the E-factor.

Reactivity Profiles and Mechanistic Elucidations of 1 Isocyanomethyl 4 Methoxybenzene

Fundamental Chemical Reactivity of the Isocyanide Moiety

The isocyanide group is an isomer of the more common nitrile functional group (–C≡N). aakash.ac.in It is best described by two resonance structures: one with a triple bond between the nitrogen and carbon, and another with a double bond. aakash.ac.inscienceinfo.comwikipedia.org This electronic configuration confers both electrophilic and nucleophilic characteristics to the isocyanide, making it a versatile functional group in organic synthesis. scienceinfo.com

The carbon atom of the isocyanide group is electrophilic and susceptible to attack by strong nucleophiles. While generally considered poor electrophiles, isocyanides can react with potent nucleophiles such as organometallic compounds. aakash.ac.in The electron-withdrawing nature of the isocyano group can also increase the acidity of protons on the adjacent carbon atom (the α-C-H bond). aakash.ac.in This electrophilicity is exploited in reactions like the Nef isocyanide reaction, which involves the insertion of the isocyanide into an acyl chloride bond, illustrating its carbene-like character. wikipedia.org

The reactivity of isocyanides is complex; while the terminal carbon has carbene-like character, the molecule as a whole can act as a nucleophile. scienceinfo.com The nucleophilic attack of the isocyanide group typically occurs through the terminal carbon atom. mdpi.com However, the nitrogen atom, with its π lone pair, is fundamental to the group's electronic structure and linearity. scienceinfo.comwikipedia.org Cyanide and isocyanide ions are considered ambident nucleophiles, meaning they have two potential points of reaction. acs.orgncert.nic.in In the formation of isocyanides from silver cyanide (AgCN), the nitrogen atom acts as the nucleophilic center that attacks the alkyl halide, a consequence of the covalent nature of the Ag-C bond which leaves the nitrogen's electron pair more available. ncert.nic.in In the context of reactions, while the carbon attacks electrophiles, the nitrogen atom can be protonated or act as a ligand, coordinating to transition metals. wikipedia.orgmdpi.com

Multicomponent Reaction (MCR) Participation of 1-(Isocyanomethyl)-4-methoxybenzene

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diverse compound libraries. nih.govnih.gov Isocyanide-based MCRs are particularly prominent, and this compound is a common participant in these transformations. nih.gov

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is one of the most significant MCRs. nih.govnih.govwikipedia.org It combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, such as this compound, to produce an α-acylamino amide derivative. organic-chemistry.org This reaction is exceptionally valuable for creating peptidomimetic structures and is widely used in the pharmaceutical industry for generating libraries of drug-like compounds for high-throughput screening. organic-chemistry.orgresearchgate.net The reaction is typically exothermic, proceeds quickly, and gives high yields with the only byproduct being water. nih.govwikipedia.org

A key advantage of the Ugi reaction is its remarkably broad substrate scope, allowing for extensive variation in each of the four components. nih.govbeilstein-journals.org This modularity enables the synthesis of a vast number of structurally diverse products. When this compound is used as the isocyanide component, it can be successfully combined with a wide range of aldehydes, amines, and carboxylic acids.

The reaction tolerates a variety of functional groups on the reactants. Both aliphatic and aromatic aldehydes can be used, as well as a diverse set of primary amines and carboxylic acids. beilstein-journals.org The use of bifunctional reactants, such as amino acids (which contain both an amine and a carboxylic acid group), can lead to a Ugi five-center-three-component reaction (U-5C-3CR), further expanding the structural diversity of the products. beilstein-journals.orgmdpi.com Even ketones, which are generally less reactive than aldehydes, have been successfully employed as the carbonyl component. nih.gov The versatility extends to using alternatives for the carboxylic acid, such as water, thiols, phenols, or N-hydroxyimides, which trap the key reaction intermediate to yield different product scaffolds. mdpi.comnih.govnih.gov

| Component Type | Examples of Reactants | Reference |

|---|---|---|

| Isocyanide | This compound, tert-Butyl isocyanide, Cyclohexyl isocyanide | beilstein-journals.orgmdpi.com |

| Aldehyde/Ketone | Aromatic Aldehydes (e.g., Benzaldehyde), Aliphatic Aldehydes (e.g., Isobutyraldehyde), Ketones (e.g., Acetone, Cyclohexanone) | beilstein-journals.orgnih.gov |

| Amine | Primary Amines (e.g., Benzylamine, Aniline), Amino Acids (e.g., Glycine (B1666218), Proline) | nih.govmdpi.com |

| Carboxylic Acid | Acetic Acid, Benzoic Acid, Amino Acids, N-hydroxyphthalimide (as an alternative) | nih.govnih.gov |

The mechanism of the Ugi reaction is understood to proceed through a convergent pathway, though two competitive routes are often debated. nih.gov The most commonly accepted mechanism involves several reversible steps followed by an irreversible rearrangement that drives the reaction to completion. wikipedia.orgbeilstein-journals.org

The general mechanism is as follows:

Imine Formation: The reaction typically begins with the condensation of the amine and the carbonyl component (aldehyde or ketone) to form an imine, with the elimination of a water molecule. nih.govwikipedia.org

Protonation and Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. nih.govbeilstein-journals.org This activated species is then attacked by the nucleophilic carbon of the isocyanide (e.g., this compound). wikipedia.org This step generates a key nitrilium ion intermediate. nih.govwikipedia.org

Addition of Carboxylate: The carboxylate anion, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion. This addition results in the formation of an α-adduct, which is an O-acyl-isoamide intermediate. organic-chemistry.orgbeilstein-journals.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.orgbeilstein-journals.org The acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable final product, a bis-amide. nih.govwikipedia.org

An alternative pathway suggests that the isocyanide first reacts with the carboxylic acid to form an intermediate that is then attacked by the imine. nih.gov However, modern analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), have provided strong evidence for the first pathway by allowing for the detection and characterization of key intermediates, including the iminium ion and the crucial nitrilium ion. nih.gov The irreversible nature of the Mumm rearrangement is what ultimately drives the entire reaction sequence forward. wikipedia.org

The Ugi Four-Component Reaction (U-4CR)

Stereochemical Control and Diastereoselectivity in Ugi Adduct Formation

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, producing α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govsemanticscholar.org When one of the starting materials is chiral, a new stereocenter is created, raising the challenge of controlling diastereoselectivity. The stereochemical outcome of the Ugi reaction involving this compound can be directed by the strategic use of chiral components.

Achieving high stereocontrol in Ugi reactions has been a significant challenge, in part due to an incomplete understanding of the reaction mechanism. illinois.edu Unlike the related Passerini reaction, chiral Lewis acid catalysts have generally shown little to no effect on the enantioselectivity of the Ugi reaction. illinois.edu The most effective strategies for inducing diastereoselectivity rely on the incorporation of chiral auxiliaries into one of the components. illinois.edu

Of these, chiral amine auxiliaries have demonstrated the best stereocontrol. illinois.edu For a reaction utilizing this compound, employing a chiral primary amine, for instance, would lead to the formation of a chiral imine intermediate. The facial bias of this intermediate, dictated by the existing stereocenter, would then direct the nucleophilic attack of the isocyanide, leading to the preferential formation of one diastereomer. Lower reaction temperatures (below -30 °C) and low concentrations of the isocyanide component can also enhance selectivity by favoring the kinetic product. illinois.edu

Furthermore, the structural rigidity of the reactants can play a crucial role. While Ugi reactions with chiral acyclic imines are often complicated by racemization, this issue is largely suppressed when using chiral cyclic imines. sci-hub.se This modified reaction, known as the Ugi-Joullié reaction, benefits from the higher steric rigidity of the ring system, which can lead to improved diastereoselectivity. sci-hub.se Therefore, the reaction of this compound with a chiral cyclic imine and a carboxylic acid would be expected to yield products with significant levels of diastereomeric excess.

The Passerini Three-Component Reaction

The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based multicomponent reaction, dating back to 1921. wikipedia.orgnih.gov It provides direct access to α-acyloxycarboxamides by combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. nih.govorganic-chemistry.org This reaction is noted for its high atom economy and its ability to construct complex molecules in a single step. sciforum.net

The core transformation of the Passerini reaction involves the combination of three distinct components to yield an α-acyloxycarboxamide. mdpi.com In a typical procedure involving this compound, the isocyanide would be mixed with an aldehyde (or ketone) and a carboxylic acid in an appropriate solvent.

The reaction is versatile, tolerating a wide range of functional groups on each component, which allows for the creation of large libraries of structurally diverse molecules. mdpi.com For example, a study involving the reaction of a triterpenoid-derived carboxylic acid, various aldehydes, and an isocyanide demonstrates the scope of this synthesis. sciforum.net While specific examples detailing the use of this compound are not prevalent in readily available literature, its reactivity is expected to be analogous to other benzylic and structurally similar isocyanides. The reaction of tert-butyl isocyanide with masticadienonic acid and 4-nitrobenzaldehyde (B150856) proceeds at room temperature in dichloromethane (B109758). mdpi.comsciforum.net

Below is a representative table for the synthesis of α-acyloxycarboxamides via the Passerini reaction, based on published data for structurally related reactants.

| Isocyanide Component | Aldehyde Component | Carboxylic Acid Component | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| tert-Butyl isocyanide | 4-Nitrobenzaldehyde | Masticadienonic acid | Dichloromethane | 79% | mdpi.com |

| tert-Butyl isocyanide | 4-(Trifluoromethyl)benzaldehyde | Masticadienonic acid | Dichloromethane | 65% | mdpi.com |

| tert-Butyl isocyanide | Isovaleraldehyde | Masticadienonic acid | Dichloromethane | 52% | mdpi.com |

| p-Nitrophenyl isonitrile | Cyclohexanone | Benzoic acid | Dichloromethane | 85% | nih.gov |

The mechanism of the Passerini reaction is understood to proceed via two potential pathways, largely dependent on the solvent system employed. wikipedia.orgchemistnotes.com

Concerted Mechanism: In non-polar, aprotic solvents and at high reactant concentrations, a concerted mechanism is favored. wikipedia.orgwikipedia-on-ipfs.org This pathway is believed to involve a trimolecular reaction where the carboxylic acid, the carbonyl compound, and the isocyanide interact. wikipedia-on-ipfs.org Hydrogen bonding between the carboxylic acid and the carbonyl compound forms a cluster, which then reacts in a single, concerted step with the isocyanide through a cyclic, 5-membered transition state. organic-chemistry.orgrsc.org This is followed by an acyl transfer to the adjacent hydroxyl group to yield the final α-acyloxycarboxamide product. wikipedia-on-ipfs.org The reaction kinetics depend on all three components, supporting this proposed mechanism. wikipedia-on-ipfs.org

Ionic Mechanism: In polar solvents like methanol (B129727) or water, an ionic pathway is more likely. chemistnotes.comwikipedia-on-ipfs.org The reaction begins with the protonation of the carbonyl oxygen by the carboxylic acid. chemistnotes.comnih.gov This activation makes the carbonyl carbon more electrophilic for the subsequent nucleophilic attack by the isocyanide carbon, which forms a nitrilium ion intermediate. wikipedia.orgnih.gov The carboxylate anion then adds to the nitrilium ion. wikipedia-on-ipfs.org The final product is formed after a rapid intramolecular acyl group transfer (a Mumm rearrangement) and tautomerization. wikipedia.orgchemistnotes.com

While the Passerini reaction can proceed without a catalyst, its rate and efficiency can be significantly enhanced. Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄-SiO₂) has been identified as a highly efficient, low-cost, and reusable heterogeneous catalyst for this transformation. nih.govmdpi.com

The application of H₂SO₄-SiO₂ offers several key advantages. It facilitates the Passerini reaction in environmentally benign aqueous media, drastically reduces reaction times to as little as 10 minutes, and results in high to excellent yields of the α-acyloxycarboxamide products. nih.govmdpi.com The use of a solid catalyst simplifies the work-up procedure, as it can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.govscirp.org

Other Isocyanide-Based Multicomponent Transformations

The unique reactivity of the isocyanide functional group, which can react with both an electrophile and a nucleophile at the same carbon atom, allows its participation in a wide array of multicomponent reactions beyond the Ugi and Passerini types. nih.govacs.orgstackexchange.com

A 1,4-addition, or conjugate addition, is a reaction that occurs with α,β-unsaturated compounds. Instead of adding across the double bond of the carbonyl group (1,2-addition), the nucleophile adds to the β-carbon of the carbon-carbon double bond. libretexts.orgmsu.edu

While the characteristic reaction of an isocyanide is an α-addition, its involvement in multicomponent reactions with α,β-unsaturated systems can lead to products derived from a formal 1,4-addition pathway. In such a reaction, this compound could react with an α,β-unsaturated aldehyde or ketone in the presence of a suitable acid.

The reaction mechanism could proceed where the isocyanide, in concert with the acid and the unsaturated carbonyl, facilitates the addition of a nucleophile to the β-position of the alkene. A potential pathway involves the initial attack of the isocyanide on the activated carbonyl group (a 1,2-addition), forming a reactive intermediate. This intermediate could then undergo a rearrangement or subsequent reaction that results in the net 1,4-addition of components across the conjugated system. More complex transformations, such as metal-hydride hydrogen atom transfer (MHAT) reactions, have shown that isocyanides can act as acceptor groups in coupling reactions with alkenes, leading to the formation of various heterocycles. acs.org This demonstrates the versatility of isocyanides to participate in addition reactions involving C=C double bonds, expanding their synthetic utility beyond classical Passerini and Ugi reactions.

Contributions to Diversity-Oriented Synthesis (DOS) via MCRs

This compound is a valuable reagent in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate structurally diverse small molecules. Its utility in this field stems from its participation in multicomponent reactions (MCRs), which are one-pot processes combining three or more starting materials to create complex products in a single step. frontiersin.orgmdpi.com This approach is highly efficient, minimizing the number of synthetic and purification steps required and thereby accelerating the exploration of chemical space. frontiersin.org

The isocyanide functionality of this compound is key to its role in MCRs. Isocyanides can act as both a nucleophile and an electrophile, allowing for their participation in a wide array of reactions. nih.gov In the context of DOS, this versatility enables the generation of diverse molecular scaffolds by simply varying the other components in the MCR. For instance, the Ugi and Passerini reactions, which are classic examples of isocyanide-based MCRs, can be employed to produce a vast number of different compounds by changing the aldehyde, carboxylic acid, and amine or alcohol components. mdpi.comnih.gov

The products of these MCRs often serve as intermediates for further transformations, leading to even greater molecular diversity. Post-MCR cyclization reactions are a common strategy to convert the initially formed acyclic products into a variety of heterocyclic structures, which are of significant interest in medicinal chemistry. nih.gov By strategically incorporating additional functional groups into the MCR starting materials, including this compound, subsequent intramolecular reactions can be designed to yield complex, polycyclic architectures. This combination of MCRs and subsequent cyclizations is a powerful tool in DOS for the creation of compound libraries with high skeletal diversity. frontiersin.orgnih.gov

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, and this compound is a versatile participant in these transformations. Its isocyanide group can react with various 1,3-dipoles and other partners to construct a range of ring systems.

[2+3] Cycloadditions for Heterocycle Construction (e.g., Tetrazole Synthesis)

One of the most significant applications of this compound in cycloaddition chemistry is its use in the synthesis of tetrazoles. Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. sciforum.net The [2+3] cycloaddition reaction between an isocyanide and an azide (B81097) is a common method for tetrazole formation. nih.gov

In a typical reaction, this compound can react with an azide, such as sodium azide, often in the presence of a catalyst, to yield a 1,5-disubstituted tetrazole. sciforum.netnih.gov This reaction provides a direct and efficient route to these valuable compounds.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Sodium Azide | Yb(OTf)3 | 1-((4-methoxyphenyl)methyl)-1H-tetrazole | organic-chemistry.org |

| 4-methoxyphenyl isocyanide | Trimethylsilyl (B98337) azide, Water | - | 1-(4-methoxyphenyl)-1H-tetrazole | sciforum.net |

This table showcases examples of tetrazole synthesis involving related isocyanides and azides.

[4+1] Cycloaddition Reactions for Diverse Heterocyclic Scaffolds

The [4+1] cycloaddition is another powerful synthetic strategy where the isocyanide group of this compound acts as a one-carbon component. These reactions involve the combination of the isocyanide with a four-atom component, typically a conjugated system, to form a five-membered ring. rsc.orgresearchgate.net This methodology provides access to a wide variety of heterocyclic scaffolds. rsc.orgnih.gov

Formation of Pyrroles, Imidazoles, Furans, Oxazoles, and Related Systems

Through [4+1] cycloaddition reactions, this compound can be utilized to synthesize a range of five-membered heterocycles. The specific product formed depends on the nature of the four-atom reaction partner. For instance, reaction with α,β-unsaturated imines can lead to imidazoles, while reaction with α,β-unsaturated ketones can yield furans. rsc.org Similarly, other conjugated systems can be employed to generate pyrroles, oxazoles, and related heterocyclic structures. rsc.org These reactions significantly contribute to the synthetic chemist's toolbox for the construction of medicinally relevant and structurally diverse molecules.

| Isocyanide | 4-Atom Component | Heterocyclic Product | Reference |

| Isocyanide | Conjugated Heterodiene | Diverse Heterocyclic Scaffolds | rsc.org |

| Isocyanide | Imines | Imidazo[1,2-x]azines | researchgate.net |

This table illustrates the general principle of [4+1] cycloadditions with isocyanides to form various heterocycles.

Transition Metal-Mediated Transformations of this compound

Transition metals play a crucial role in activating and mediating the reactivity of isocyanides, including this compound. researchgate.net Metal complexes can coordinate to the isocyanide carbon, which alters its electronic properties and facilitates a variety of transformations that are otherwise difficult to achieve. researchgate.net These transformations can include insertion reactions, coupling reactions, and cycloadditions.

The use of transition metal catalysts can also influence the chemo-, regio-, and stereoselectivity of reactions involving isocyanides. For example, palladium and copper co-catalytic systems have been developed for the direct C-H arylation of tetrazoles, a reaction that could potentially be applied to derivatives of this compound. organic-chemistry.org Furthermore, visible light-induced transition metal catalysis has emerged as a powerful tool for a range of chemical transformations, offering new possibilities for the functionalization of isocyanide-containing molecules. rsc.org

The interaction of isocyanides with transition metals is a broad and active area of research, with ongoing efforts to discover new catalytic systems and synthetic methodologies. researchgate.net These advancements continue to expand the synthetic utility of this compound and related isocyanides in organic synthesis.

Applications of 1 Isocyanomethyl 4 Methoxybenzene in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The isocyanide functional group in 1-(isocyanomethyl)-4-methoxybenzene serves as a highly reactive one-carbon (C1) synthon, enabling its participation in a variety of multicomponent reactions (MCRs) and cyclization cascades. These reactions provide efficient and atom-economical pathways to complex heterocyclic structures.

Piperazine-Based Ligands and Scaffolds

Piperazine (B1678402) and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active compounds. nih.govresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) offer a powerful strategy for the synthesis of diverse piperazine-containing molecules. rug.nl While direct examples of using this compound for the synthesis of simple piperazine rings are not extensively detailed in the provided results, the general utility of isocyanides in constructing piperazine scaffolds is well-established. rug.nl For instance, palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines. nih.govx-mol.com These methods often involve the amination of aryl chlorides with piperazine under aerobic and sometimes solvent-free conditions, showcasing an environmentally friendly approach to these important structures. nih.govx-mol.com The versatility of isocyanides in MCRs suggests that this compound could be a valuable component in the synthesis of more complex piperazine-based ligands and scaffolds, where the methoxy-substituted benzyl (B1604629) group can introduce specific steric and electronic properties.

Tetrazole-Containing Compounds

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and other favorable physicochemical properties in drug candidates. acs.orgbeilstein-journals.org this compound is a key reactant in the synthesis of tetrazole derivatives, primarily through the Ugi and Passerini multicomponent reactions. acs.orgnih.govrsc.org

The Ugi tetrazole four-component reaction (UT-4CR) involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. acs.orgnih.gov The isocyanide component, such as this compound, plays a crucial role in the formation of the tetrazole ring. acs.org Similarly, the Passerini three-component reaction (P-3CR) can be adapted to synthesize α-hydroxymethyl tetrazoles by reacting an aldehyde, an isocyanide, and hydrazoic acid. acs.orgnih.gov

Recent research has focused on developing more efficient and environmentally benign methods for tetrazole synthesis. This includes the use of water as a reaction medium and the development of catalytic enantioselective methods. nih.govbeilstein-archives.org For example, a study demonstrated the synthesis of 1-(4′-methoxyphenyl)-5-(1′-hydroxy-3-azidopropyl)tetrazole with good yield and enantioselectivity using a salen-Al complex as a catalyst. acs.orgnih.gov The use of this compound in these reactions allows for the introduction of the 4-methoxybenzyl group into the final tetrazole product, which can be a key structural element for biological activity.

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Ugi Tetrazole Four-Component Reaction (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | α-Aminomethyl tetrazoles | acs.orgnih.gov |

| Passerini Three-Component Reaction (P-3CR) | Aldehyde, Isocyanide, Hydrazoic Acid | α-Hydroxymethyl tetrazoles | acs.orgnih.gov |

| Catalytic Enantioselective P-3CR | α,β-Unsaturated Aldehyde, Isocyanide, Azide, Salen-Al catalyst | Chiral 5-(1-Hydroxyalkyl)tetrazoles | acs.orgnih.gov |

Benzoxazole (B165842) and Related Heterocyclic Derivatives

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. researchgate.netnih.gov The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds or their equivalents. nih.govrsc.org Isocyanides, including this compound, have been utilized as effective one-carbon synthons in the construction of the benzoxazole core. researchgate.net

One approach involves the palladium-catalyzed reaction between o-aminophenols and isocyanides. ijpbs.com This method provides a direct route to 2-aminobenzoxazoles. Additionally, multicomponent reactions catalyzed by copper complexes have been developed for the synthesis of substituted benzoxazole derivatives under mild conditions. rsc.org While these examples may not specifically use this compound, they highlight the potential of isocyanides in general for the synthesis of this heterocyclic system. The methoxybenzyl group from this compound could be incorporated into the final benzoxazole structure, influencing its biological profile.

Imidazo[1,5-c]pyrimidine (B12980393) Derivatives

Imidazo[1,5-c]pyrimidines are a class of fused heterocyclic compounds with potential applications in medicinal chemistry. A convenient one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines has been developed using benzyl isocyanides. researchgate.net In this method, the benzyl isocyanide is treated with a strong base to generate a benzyl anion, which then reacts with a dichloropyrimidine derivative to afford the fused heterocyclic product. researchgate.net Although the specific use of this compound is not explicitly mentioned, its structural similarity to benzyl isocyanide suggests its applicability in this synthetic strategy. The electron-donating methoxy (B1213986) group on the phenyl ring could influence the reactivity of the benzylic anion and the properties of the resulting imidazo[1,5-c]pyrimidine derivative.

Fused Heterocycles and Polycyclic Structures

The reactivity of this compound extends to the synthesis of more complex fused and polycyclic heterocyclic systems. Isocyanide insertion reactions are a powerful tool for constructing such intricate molecular frameworks. For example, a direct and efficient synthesis of diverse polysubstituted fused tetracyclic heterocycles has been achieved from diarylalkynes through a palladium-catalyzed sequential double insertion of an isocyanide. researchgate.net

Furthermore, isocyanide-based multicomponent reactions have been employed to synthesize pyrrole-fused dibenzoxazepines, dibenzothiazepines, and triazolobenzodiazepines. beilstein-journals.orgnih.gov These reactions often proceed through the in-situ formation of zwitterionic intermediates that undergo subsequent cyclization. beilstein-journals.orgnih.gov The versatility of these methods allows for the creation of a wide range of complex, bioactive scaffolds. The incorporation of the this compound unit into these structures can be achieved by utilizing it as the isocyanide component in these multicomponent reactions.

Role in Medicinal Chemistry and Drug Discovery (as a Synthetic Precursor)

The utility of this compound as a synthetic precursor is intrinsically linked to the biological importance of the heterocyclic systems it helps to construct. The piperazine, tetrazole, and benzoxazole scaffolds are all prominent in numerous FDA-approved drugs and clinical candidates. researchgate.netacs.org

The ability to efficiently synthesize libraries of diverse compounds based on these core structures is a cornerstone of modern drug discovery. beilstein-archives.org Multicomponent reactions featuring this compound are particularly well-suited for this purpose, as they allow for the rapid generation of molecular diversity from simple starting materials. beilstein-journals.orgbeilstein-archives.org

For instance, the synthesis of novel benzoxazole derivatives as potential anticancer agents often involves the construction of the benzoxazole core followed by further functionalization. nih.gov The use of this compound in the initial heterocycle-forming step can introduce a key structural motif that can be further elaborated to optimize biological activity. The methoxy group on the benzene (B151609) ring can also influence the compound's pharmacokinetic properties. wikipedia.org

Synthesis of Dopamine (B1211576) Receptor Ligands

A significant application of this compound is in the synthesis of compounds targeting dopamine receptors. These receptors are crucial in the central nervous system, and ligands that interact with them are important for treating various neurological and psychiatric disorders. nih.govorganic-chemistry.org

Researchers have successfully utilized this compound in multicomponent reactions to create libraries of potential dopamine receptor ligands. nih.gov In one notable study, the compound was employed in a split-Ugi reaction to generate a series of 1,4-disubstituted piperazine-based compounds. nih.gov This reaction, which also involved piperazine, formaldehyde, and an indole-based carboxylic acid, efficiently produced a diverse set of molecules. Subsequent biological evaluation of these compounds revealed that some exhibited significant binding affinity for dopamine D2 and D3 receptors, with Ki values as low as 53 nM for the D2 receptor. nih.gov

The general scheme for such a synthesis is outlined below, demonstrating the incorporation of the this compound moiety into the final product.

Table 1: Key Components in the Split-Ugi Synthesis of Potential Dopamine Receptor Ligands nih.gov

| Component | Role in Reaction | Example from Synthesis |

|---|---|---|

| This compound | Isocyanide Component | Provides a key structural element to the final ligand |

| Piperazine | Amine Component | Forms the core of the resulting piperazine-based compounds |

| Formaldehyde | Carbonyl Component | Acts as the electrophile in the initial imine formation |

The success of this approach highlights the utility of this compound as a key building block for generating novel chemical entities with potential therapeutic applications in modulating the dopaminergic system. nih.gov

Building Block for Pharmaceutical Intermediates

The versatility of this compound extends to its role as a fundamental building block for a wide range of pharmaceutical intermediates. Its utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. wikipedia.orgmdpi.com These reactions are highly valued in drug discovery for their ability to rapidly generate molecular diversity from simple starting materials in a single step. organic-chemistry.orgresearchgate.net

The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.orgmdpi.com These products often serve as peptidomimetics or scaffolds for further chemical modification. researchgate.net The modular nature of the Ugi reaction allows for the systematic variation of each component, making it an ideal tool for creating large libraries of compounds for high-throughput screening in the search for new drug candidates. organic-chemistry.org

The incorporation of the 4-methoxybenzyl group from this compound can influence the physicochemical properties of the resulting intermediates, such as their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov

Table 2: The Ugi Four-Component Reaction

| Reactant | Functional Group |

|---|---|

| Amine | R-NH2 |

| Carbonyl Compound | R'C(O)R'' |

| Carboxylic Acid | R'''COOH |

| Isocyanide | R''''-N≡C |

The products of these reactions serve as intermediates that can be further elaborated to produce a vast array of heterocyclic compounds and other complex molecular architectures with potential biological activity. organic-chemistry.orgresearchgate.net

Contributions to Material Science via Functionalized Material Preparation

The isocyanide functional group of this compound also presents opportunities for its application in material science, particularly in the preparation of functionalized materials. While specific research on the polymerization of this compound is not extensively documented, the known reactivity of isocyanides suggests its potential in this area.

Isocyanides can undergo polymerization, often catalyzed by transition metals like nickel(II), to form helical polymers known as poly(isocyanide)s. ru.nl These polymers can exhibit unique properties, such as chirality and liquid crystallinity, depending on the nature of the isocyanide monomer. The 4-methoxybenzyl group in this compound could impart specific thermal or optical properties to such a polymer.

Furthermore, the related compound, 4-methoxybenzyl isocyanate, which features an isocyanate (-N=C=O) group instead of an isocyanide (-N≡C) group, is used in the synthesis of various polymers. nih.gov Isocyanates are well-known for their reaction with hydroxyl groups to form carbamate (B1207046) linkages, a cornerstone of polyurethane chemistry. This suggests that this compound could potentially be used to functionalize polymers that have appropriate reactive sites, or it could be chemically transformed into the corresponding isocyanate for use in polyurethane synthesis. The modification of polymer surfaces or the creation of novel polymer architectures with specific functionalities are potential areas of application.

The ability to introduce the 4-methoxybenzyl moiety into a polymer backbone or as a side chain can be used to tailor the material's properties for specific applications, such as in coatings, adhesives, or as functional resins for chromatography or catalysis.

Computational and Theoretical Investigations of 1 Isocyanomethyl 4 Methoxybenzene

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods provide powerful tools to probe these characteristics at the atomic level. For 1-(isocyanomethyl)-4-methoxybenzene, density functional theory (DFT) and ab initio methods like Hartree-Fock (HF) would be the primary approaches to elucidate its electronic landscape. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umn.edu The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's kinetic stability and its ability to participate in chemical reactions. edu.krdschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, which acts as an electron-donating group. The LUMO, conversely, would likely be centered on the isocyanomethyl group, particularly the antibonding π* orbitals of the isocyanide functionality, which can accept electron density.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. edu.krd A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. edu.krd Computational studies on similar aromatic compounds have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. nih.gov For instance, the electron-donating methoxy (B1213986) group at the para position would raise the energy of the HOMO, likely leading to a smaller energy gap compared to an unsubstituted analog.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Predicted Energy Level | Role in Reactivity |

| HOMO | Methoxybenzene ring | Relatively high | Electron donor in reactions |

| LUMO | Isocyanomethyl group (C≡N) | Relatively low | Electron acceptor in reactions |

| HOMO-LUMO Gap | Moderate | Key determinant of reactivity |

This table is predictive and based on theoretical principles. Actual values would require specific DFT or ab initio calculations.

Charge Distribution and Bonding Analysis

Understanding the distribution of electron density within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Population analysis methods, such as Mulliken population analysis wikipedia.orgchemrxiv.org and Natural Bond Orbital (NBO) analysis, nih.gov are employed to assign partial charges to each atom.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and estimating the rates at which they occur.

Elucidation of Transition States and Reaction Pathways

To understand the reactivity of this compound in, for example, multicomponent reactions like the Passerini or Ugi reactions, computational methods can be used to locate the transition state structures. nih.gov The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the activation barrier of the reaction. umn.edu

For an isocyanide, a key reaction is the nucleophilic attack of the isocyanide carbon. nih.gov Computational studies can model the trajectory of this attack, often following principles like the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic approach to a carbonyl or imine carbon. nih.gov By mapping the potential energy surface, computational chemists can identify the minimum energy path from reactants to products, elucidating the step-by-step mechanism of the reaction.

Energy Profiles and Rate Coefficient Estimations (e.g., RRKM theory)

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located and their energies calculated, an energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur throughout the reaction.

For unimolecular reactions, such as the isomerization of an isocyanide to a nitrile, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate the microcanonical rate constants as a function of the internal energy of the molecule. researchgate.netwolfram.commathematica-journal.com RRKM theory relies on the vibrational frequencies of the reactant and the transition state, which can be obtained from computational frequency calculations. wolfram.com While RRKM theory is specifically for unimolecular reactions, researchgate.net transition state theory (TST) is a more general approach applicable to a wider range of reactions for estimating rate coefficients based on the properties of the transition state. umn.eduarxiv.org

Table 2: Key Parameters for Computational Kinetic Analysis

| Parameter | Method of Determination | Significance |

| Transition State Geometry | DFT or Ab Initio Calculation | Defines the structure at the peak of the energy barrier. |

| Activation Energy (Ea) | Energy difference between reactants and transition state | Determines the temperature dependence of the reaction rate. |

| Vibrational Frequencies | DFT or Ab Initio Frequency Calculation | Inputs for TST and RRKM theory to calculate rate constants. |

| Rate Coefficient (k) | TST or RRKM Calculation | Quantifies the speed of the reaction. |

This table outlines the necessary parameters for a computational study of reaction kinetics.

Solvation Effects in Computational Studies

Reactions are most often carried out in a solvent, which can have a significant impact on reaction pathways and rates. Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. wikipedia.orguni-muenchen.deq-chem.comnih.govresearchgate.net This approach allows for the calculation of properties in a simulated solvent environment, providing a more realistic picture of the reaction in solution. The choice of solvent in the computational model can be tailored to match experimental conditions, allowing for a direct comparison between theoretical predictions and experimental outcomes. uni-muenchen.de

Ligand-Metal Interactions in Catalytic Systems

The interaction between a ligand and a metal center is a complex phenomenon governed by a combination of electronic and steric factors. For isocyanide ligands, such as this compound, these interactions are crucial in defining the properties of the resulting metal complexes and their subsequent performance in catalysis. Computational chemistry provides powerful tools to dissect and understand these interactions at a molecular level.

While specific computational studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of its interaction as a ligand can be inferred from broader computational studies on substituted benzyl (B1604629) isocyanides and related aromatic isocyanides. Density Functional Theory (DFT) is a prominent method used to model the geometric and electronic structures of transition metal complexes containing such ligands.

These computational models can predict key parameters that describe the ligand-metal bond. For a hypothetical complex of this compound with a transition metal, DFT calculations would typically be employed to determine bond lengths, bond angles, and vibrational frequencies. These calculated parameters provide insights into the nature of the coordination bond. For instance, the M-C (metal-isocyanide carbon) bond length and the C≡N stretching frequency are indicative of the balance between σ-donation from the isocyanide to the metal and π-backbonding from the metal to the isocyanide.

The presence of the electron-donating methoxy group in the para position of the benzene (B151609) ring is expected to increase the electron density on the isocyanide carbon, enhancing its σ-donor properties compared to unsubstituted benzyl isocyanide. This, in turn, can influence the stability and reactivity of the metal complex.

Table 1: Hypothetical DFT-Calculated Parameters for a Metal Complex of this compound

| Parameter | Hypothetical Value | Significance |

| M-C Bond Length (Å) | 1.95 - 2.10 | Indicates the strength of the metal-ligand bond. |

| C≡N Stretching Frequency (cm⁻¹) | 2100 - 2150 | Reflects the extent of π-backbonding. A lower frequency compared to the free ligand suggests stronger backbonding. |

| M-C-N Bond Angle (°) | 170 - 180 | Deviations from linearity can indicate significant π-backbonding. |

| Binding Energy (kcal/mol) | -20 to -40 | Quantifies the stability of the ligand-metal interaction. |

Note: The values in this table are illustrative and based on general trends observed for similar isocyanide ligands in computational studies. Specific values would depend on the metal center and the level of theory used in the calculation.

The catalytic performance of a metal complex is intricately linked to the electronic and steric properties of its ligands. For this compound, these properties are defined by the interplay of the isocyanide group and the substituted benzyl moiety.

Electronic Properties:

The electronic nature of isocyanide ligands is characterized by their ability to act as both σ-donors and π-acceptors. The lone pair on the terminal carbon atom participates in σ-donation to an empty metal d-orbital, while the empty π* orbitals of the C≡N group can accept electron density from filled metal d-orbitals through π-backbonding.

The electron-donating 4-methoxy group on the benzene ring in this compound enhances the σ-donor capacity of the isocyanide ligand. This increased electron donation can stabilize metal centers in higher oxidation states. In a catalytic cycle, this can influence the rates of key steps such as oxidative addition and reductive elimination.

Steric Properties:

The steric bulk of a ligand plays a critical role in determining the coordination number of the metal center, the accessibility of the catalytic site, and the selectivity of the reaction. While not exceptionally bulky, the benzyl group of this compound does impose a certain steric demand. This can be quantified computationally through parameters such as the cone angle or the percent buried volume (%Vbur), which provide a measure of the steric footprint of the ligand.

The steric hindrance can influence the number of ligands that can coordinate to the metal center, thereby affecting the geometry and reactivity of the catalyst. For instance, a moderate steric profile might favor the formation of coordinatively unsaturated species that are often key intermediates in catalytic cycles.

Table 2: Comparison of Electronic and Steric Parameters for Isocyanide Ligands

| Ligand | σ-Donating Ability (Relative) | π-Accepting Ability (Relative) | Cone Angle (°) (Estimated) |

| tert-Butyl isocyanide | Moderate | Weak | ~108 |

| Phenyl isocyanide | Moderate | Moderate | ~115 |

| This compound | High | Moderate | ~120 |

| 2,6-Dimethylphenyl isocyanide | High | Moderate | ~145 |

Note: The values for this compound are estimated based on its structure and comparison with related ligands. The cone angle is a simplified steric parameter, and more sophisticated computational methods are often used for a more accurate representation of steric bulk.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Related Aryl Isocyanides

The synthesis of aryl isocyanides, including derivatives related to 1-(isocyanomethyl)-4-methoxybenzene, is well-established. A common and versatile method is the dehydration of the corresponding formamides. This transformation can be achieved using various reagents, including phosphorus oxychloride, phosgene, and triphenylphosphine (B44618) in the presence of a base.

Modern synthetic protocols have focused on developing milder and more efficient methods. For instance, the use of polymer-supported reagents, such as a polymer-supported wikipedia.orgmdpi.comcambridgemedchemconsulting.com-oxazaphospholidine, allows for the clean conversion of isothiocyanates to isocyanides, which can then be used directly in subsequent reactions like the Ugi four-component reaction (U-4CR). acs.org This approach facilitates the preparation of a library of isocyanides with diverse substitution patterns on the aryl ring.

The characterization of these aryl isocyanides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly diagnostic for the isocyanide group, which exhibits a characteristic stretching vibration in the range of 2150-2110 cm⁻¹. scripps.edu ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is also informative, with the isocyanide carbon appearing in the region of 156-170 ppm. scripps.edu X-ray crystallography can provide definitive structural elucidation for crystalline derivatives.

A variety of aryl isocyanides with different electronic and steric properties have been synthesized to probe structure-reactivity relationships. These include analogues with electron-donating groups (like the methoxy (B1213986) group in this compound), electron-withdrawing groups, and varying steric bulk.

Comparative Reactivity Studies of Substituted Isocyanides

The substituents on the aryl ring of an isocyanide significantly influence its reactivity. These effects are often studied in the context of multicomponent reactions, where the isocyanide plays a pivotal role.

The electronic nature of the substituent on the aromatic ring of an aryl isocyanide can have a profound effect on its reactivity. In general, aromatic isocyanides have been reported to be less reactive than their aliphatic counterparts in reactions like the Ugi reaction. mdpi.com

The following table summarizes the general influence of substituents on the reactivity of components in the Ugi reaction:

| Reactant Component | Substituent Effect on Reactivity | General Observation |

| Aryl Isocyanide | Aromatic isocyanides can be less reactive than aliphatic isocyanides. | mdpi.com |

| Aldehyde | Electron-donating groups on aromatic aldehydes lead to better yields. | mdpi.com |

| Aldehyde | Electron-withdrawing groups on aromatic aldehydes lead to lower yields. | mdpi.com |

A direct comparative study of the reactivity of this compound and 1-(iodomethyl)-4-methoxybenzene (B3056372) is not extensively detailed in the reviewed literature. However, their reactivity patterns can be inferred from the general behavior of isocyanides and alkyl halides.

1-(Iodomethyl)-4-methoxybenzene would primarily act as an electrophile in nucleophilic substitution reactions, where the iodide is a good leaving group. In contrast, the isocyanomethyl group of this compound exhibits dual nucleophilic and electrophilic character at the terminal carbon atom. acs.org This allows it to participate in a wider range of reactions, particularly the versatile multicomponent reactions where it acts as a linchpin.

The following table provides a conceptual comparison of the expected reactivity:

| Compound | Functional Group | Primary Reactivity | Typical Reactions |

| This compound | Isocyanide (-NC) | Nucleophilic and electrophilic | Multicomponent reactions (e.g., Ugi, Passerini), cycloadditions |

| 1-(Iodomethyl)-4-methoxybenzene | Iodide (-I) | Electrophilic | Nucleophilic substitution (SN1/SN2) |

Structure-Reactivity Correlations in Multicomponent Reactions

Structure-reactivity relationships in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are crucial for optimizing reaction conditions and designing novel synthetic pathways. frontiersin.org

In the Passerini reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, the reaction is sensitive to the nature of all three components. wikipedia.orgorganic-chemistry.org The reaction is generally faster in aprotic solvents, suggesting a concerted mechanism involving a cyclic transition state where hydrogen bonding plays a key role. organic-chemistry.orgnih.gov

In the Ugi reaction , which adds an amine to the Passerini components, the yields are significantly influenced by the steric and electronic properties of the starting materials. As previously mentioned, aromatic isocyanides may exhibit lower reactivity compared to aliphatic ones. mdpi.com The nature of the aldehyde is also a determining factor, with electron-donating groups on aromatic aldehydes generally favoring the reaction. mdpi.com

The table below outlines some observed structure-reactivity trends in these key multicomponent reactions:

| Reaction | Component | Structural Feature | Impact on Reactivity/Yield |

| Passerini | Solvent | Aprotic | Faster reaction rate |

| Ugi | Isocyanide | Aromatic vs. Aliphatic | Aromatic can be less reactive |

| Ugi | Aldehyde | Aromatic with Electron-Donating Groups | Good yields |

| Ugi | Aldehyde | Aromatic with Electron-Withdrawing Groups | Poor yields |

Bioisosteric Replacements and Functional Group Variants

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a key strategy in medicinal chemistry. wikipedia.orgcambridgemedchemconsulting.com This approach can be used to improve a molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile.

For the isocyanomethyl group in this compound, several bioisosteric replacements could be considered, although specific studies on this exact moiety are not prevalent in the searched literature. The goal of such a replacement would be to mimic the size, shape, and electronic properties of the isocyanide while potentially introducing beneficial changes.

Common bioisosteric replacements for various functional groups are well-documented. For instance, a cyano group (-C≡N) is a classical bioisostere for a halogen like chlorine or a trifluoromethyl group (-CF₃). wikipedia.orgcambridgemedchemconsulting.com While not a direct replacement for the entire isocyanomethyl group, these smaller groups could be considered in analogue design.

The concept of non-classical bioisosteres allows for more diverse structural changes. For example, entire aromatic rings like phenyl can be replaced by heteroaromatic rings such as thiophene (B33073) or pyridine (B92270) to modulate properties. wikipedia.org

The following table presents some potential bioisosteric replacements for functional groups that could be considered in the design of analogues of this compound, based on general principles of bioisosterism:

| Original Group/Atom | Potential Bioisosteric Replacement(s) | Rationale |

| -H | -F, -D | Similar size, can block metabolic oxidation. |

| -Cl | -CN, -CF₃ | Similar electronic properties. |

| Phenyl ring | Pyridyl, Thienyl | Maintain aromaticity, alter electronic distribution and solubility. |

| -CH₂- | -NH-, -O-, -S- | Similar size and valency. |

These replacements offer avenues for the synthesis of novel analogues of this compound with potentially modified chemical and biological properties.

Future Prospects and Emerging Trends in 1 Isocyanomethyl 4 Methoxybenzene Research

Development of Novel Reaction Methodologies

The exploration of novel reaction methodologies centered around 1-(Isocyanomethyl)-4-methoxybenzene is a vibrant area of research, primarily driven by its utility in multicomponent reactions (MCRs). nih.govmdpi.comfrontiersin.orgencyclopedia.pubacs.orgnih.gov MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govencyclopedia.pub

The Passerini and Ugi reactions are cornerstone MCRs that extensively utilize isocyanides. wikipedia.orgwikipedia.org The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org The Ugi reaction, a four-component condensation, involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

Future research is expected to focus on expanding the scope of these reactions with this compound to synthesize novel and structurally diverse heterocyclic compounds. mdpi.comnih.gov The electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the isocyanide and the stability of reaction intermediates, offering opportunities for fine-tuning reaction outcomes. For instance, in the synthesis of heterocycles, the nitrilium ion intermediate formed from the reaction of the isocyanide can be trapped intramolecularly by nucleophiles present in one of the other components, leading to the formation of various ring systems. mdpi.comnih.gov

A key trend is the development of asymmetric MCRs using chiral auxiliaries or catalysts to control the stereochemistry of the products. While specific examples with this compound are still emerging, the principles established with other aryl isocyanides pave the way for such advancements.

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | Product | Key Features |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | First isocyanide-based MCR discovered. wikipedia.org |

| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Highly versatile for creating peptide-like structures. wikipedia.org |

Advancements in Catalytic Applications (e.g., in Transition Metal Catalysis)

The isocyanide functionality of this compound makes it an excellent ligand for transition metals. acs.org The carbon atom of the isocyanide can act as a strong σ-donor, while also possessing π-acceptor capabilities. This dual electronic nature allows it to stabilize a wide range of metal complexes and influence their catalytic activity. acs.org

Emerging research is focused on harnessing these properties to develop novel catalysts for various organic transformations. rsc.org For instance, palladium complexes bearing isocyanide ligands have shown promise in cross-coupling reactions. While much of the research has focused on other isocyanides, the electronic properties of this compound suggest its potential in this area.

A significant future direction is the use of isocyanide-metal complexes in visible-light photocatalysis. nih.govacs.org Aromatic isocyanides have been shown to act as photocatalysts themselves, promoting oxidative C(sp3)–H bond functionalization. nih.govacs.org The development of catalytic systems where this compound or its metal complexes act as photosensitizers or catalytic electron acceptors is a promising avenue for greener and more efficient chemical synthesis. acs.org

Furthermore, the synthesis of rhodium and copper complexes with aryl isocyanides has demonstrated catalytic activity in cycloaddition reactions. unive.itrsc.org Exploring the catalytic potential of this compound complexes in similar transformations is a logical next step.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.govyoutube.com The integration of this compound into flow chemistry setups is a key trend for the efficient synthesis of complex molecules. rsc.orgrsc.org

The synthesis of isocyanides themselves can be hazardous due to their unpleasant odor and potential toxicity. Flow chemistry provides a safer way to generate and use these reagents in a closed system, minimizing exposure. youtube.comrsc.org Recent studies have demonstrated the successful in-line generation and subsequent reaction of aryl isocyanides in flow reactors for the synthesis of various heterocycles. rsc.org This approach avoids the isolation of the potentially hazardous isocyanide intermediate.

Automated synthesis platforms, often coupled with flow chemistry, are enabling the rapid generation of compound libraries for drug discovery and materials science. researchgate.net The use of this compound in automated Ugi and Passerini reactions in flow would allow for the high-throughput synthesis of diverse molecular scaffolds. This is particularly relevant for creating libraries of peptidomimetics and other biologically active compounds. organic-chemistry.org

The development of telescoped flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream without intermediate purification, is another exciting prospect. This approach, applied to reactions involving this compound, could significantly streamline the synthesis of complex target molecules.

Exploration in New Material Science Domains

The unique electronic and structural properties of aryl isocyanides are being increasingly explored in the field of material science, particularly in the synthesis of novel polymers. e3s-conferences.orgacs.org The polymerization of isocyanides can lead to the formation of helical polymers with rigid rod-like structures, known as poly(isocyanide)s. e3s-conferences.orgresearchgate.net These polymers exhibit interesting properties such as chiroptical activity and have potential applications in areas like chiral recognition and catalysis.

While research on the polymerization of this compound is still in its early stages, studies on other aryl isocyanides have shown that the electronic nature of the substituents on the aromatic ring can significantly influence the polymerization process and the properties of the resulting polymer. e3s-conferences.orgresearchgate.net The methoxy group in this compound, being an electron-donating group, could impact the polymer's electronic and conformational properties.

Another emerging area is the use of isocyanides in the formation of metal-organic frameworks (MOFs) and coordination polymers. The ability of the isocyanide group to coordinate with metal ions can be exploited to construct ordered, porous materials. rsc.org These materials have potential applications in gas storage, separation, and catalysis. The structural and electronic characteristics of this compound could lead to the formation of novel supramolecular structures with tailored properties. rsc.org

Synergistic Approaches between Experimental and Computational Chemistry

The synergy between experimental and computational chemistry is becoming increasingly crucial for understanding and predicting the behavior of molecules like this compound. acs.orgrsc.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition state energies, and the electronic properties of molecules and their complexes. acs.org

For this compound, computational studies can help to: